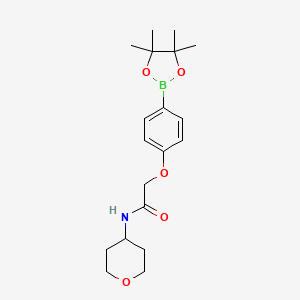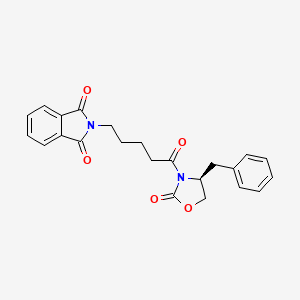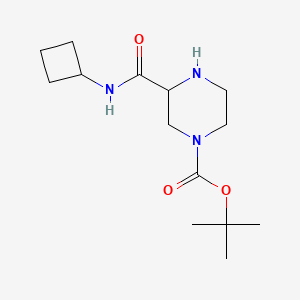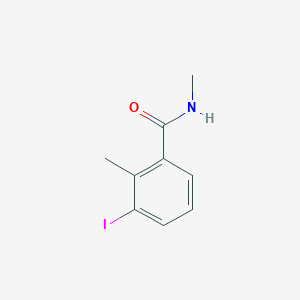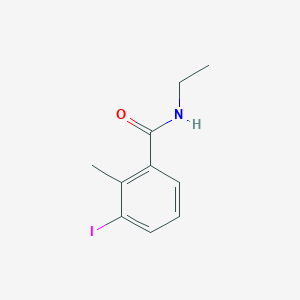
tert-Butyl 3-(isopropylcarbamoyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-(isopropylcarbamoyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are widely used in medicinal chemistry due to their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(isopropylcarbamoyl)piperazine-1-carboxylate typically involves the protection of the piperazine nitrogen atoms followed by the introduction of the isopropylcarbamoyl group. One common method involves the use of tert-butyl chloroformate to protect the piperazine nitrogen, followed by the reaction with isopropyl isocyanate to introduce the isopropylcarbamoyl group. The reaction is usually carried out under mild conditions, such as room temperature, to avoid decomposition of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 3-(isopropylcarbamoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The piperazine ring can participate in nucleophilic substitution reactions, where the tert-butyl or isopropylcarbamoyl groups can be replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed:
Substitution Reactions: Various substituted piperazine derivatives.
Oxidation Reactions: N-oxides of the piperazine ring.
Reduction Reactions: Amines.
Hydrolysis: Carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 3-(isopropylcarbamoyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Biology: In biological research, this compound is used to study the structure-activity relationships of piperazine derivatives. It serves as a model compound to investigate the interactions of piperazine-based drugs with biological targets .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of polymers and catalysts .
Wirkmechanismus
The mechanism of action of tert-Butyl 3-(isopropylcarbamoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The isopropylcarbamoyl group enhances the compound’s binding affinity and selectivity, while the tert-butyl group provides steric hindrance, influencing the overall conformation and activity of the molecule .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl piperazine-1-carboxylate
- 1-Boc-piperazine
- tert-Butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate
Comparison: tert-Butyl 3-(isopropylcarbamoyl)piperazine-1-carboxylate is unique due to the presence of the isopropylcarbamoyl group, which imparts distinct chemical and biological properties. Compared to tert-Butyl piperazine-1-carboxylate and 1-Boc-piperazine, the isopropylcarbamoyl group enhances the compound’s hydrophobicity and binding affinity to biological targets. The presence of the tert-butyl group in all these compounds provides steric protection, increasing their stability and resistance to metabolic degradation .
Eigenschaften
IUPAC Name |
tert-butyl 3-(propan-2-ylcarbamoyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-9(2)15-11(17)10-8-16(7-6-14-10)12(18)19-13(3,4)5/h9-10,14H,6-8H2,1-5H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFOJIUSLSCMCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CN(CCN1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
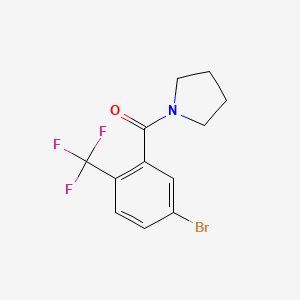

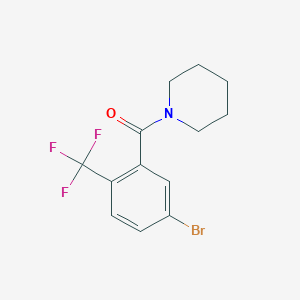
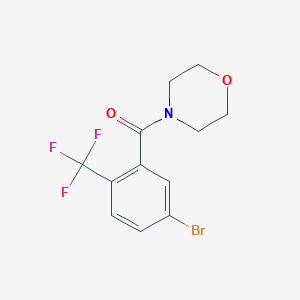
![3-Iodo-1-isobutyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8163237.png)
![1-(Cyclopropylmethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8163241.png)
![3-Iodo-4-nitro-1-propyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8163249.png)
![3-Iodo-1-(2-methoxyethyl)-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8163252.png)

